2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S2/c1-4-22-14(13-10(3)17-15-23(13)5-6-26-15)19-20-16(22)27-8-12(24)18-11-7-9(2)25-21-11/h5-7H,4,8H2,1-3H3,(H,18,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEVEQOAGMKXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NOC(=C2)C)C3=C(N=C4N3C=CS4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative that combines various pharmacophores known for their biological activities. This article reviews its biological activity, focusing on its potential as an anti-mycobacterial agent and other therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 442.5 g/mol. The structure features multiple heterocyclic rings, which are significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1105197-39-4 |
Antimycobacterial Activity
Recent studies have highlighted the potential of compounds containing imidazo[2,1-b]thiazole and triazole moieties in combating Mycobacterium tuberculosis (Mtb). The compound has shown promising results in vitro against Mtb strains.
- In Vitro Efficacy : The synthesized derivatives were evaluated for their antitubercular activity using a luminescent strain of Mtb H37Ra. The most active derivatives exhibited an IC50 (half-maximal inhibitory concentration) in the low micromolar range, indicating potent activity against Mtb.
- Selectivity : Importantly, these compounds demonstrated selectivity for Mtb over non-tuberculous mycobacteria (NTM), suggesting a targeted approach that minimizes off-target effects .
Cytotoxicity
The cytotoxicity of the compound was assessed against normal human cell lines such as MRC-5 lung fibroblasts. A lack of acute cellular toxicity was observed at concentrations greater than 128 μM, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific modifications to the core structure significantly influence biological activity:
- Imidazo[2,1-b]thiazole and Triazole Moieties : The presence of these heterocycles is crucial for antimicrobial efficacy.
- Substituents : Variations in substituents on the aromatic rings can enhance potency and selectivity towards Mtb .
Case Study 1: Synthesis and Evaluation
In one study, a series of imidazo[2,1-b]thiazole derivatives were synthesized and characterized using NMR and mass spectrometry. The most promising derivative displayed significant antitubercular activity with an IC50 value comparable to existing treatments .
Case Study 2: Molecular Docking Studies
Molecular docking studies were performed to elucidate the binding interactions between the compound and the target protein Pantothenate synthetase of Mtb. These studies provided insights into the binding affinities and stability of the protein-ligand complex, further supporting the potential therapeutic role of these compounds .
Scientific Research Applications
The compound has been investigated for its anticancer and antibacterial properties.
Anticancer Applications
Research indicates that derivatives of this compound exhibit promising anticancer activities against various cancer cell lines.
Mechanism of Action :
- Apoptosis Induction : The compound can selectively induce apoptosis in cancerous cells while sparing normal cells.
- Cell Cycle Arrest : Certain derivatives have shown the ability to halt the cell cycle at specific phases.
Case Studies on Anticancer Activity :
Several studies have synthesized derivatives and tested their efficacy against cancer cell lines such as:
- NCI-H460 (Lung Adenocarcinoma) : IC50 values as low as 10 µM were recorded.
- MCF7 (Breast Cancer) : Demonstrated significant cytotoxicity with mechanisms involving DNA synthesis inhibition.
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | NCI-H460 | 10.5 | Apoptosis induction |
| Compound B | MCF7 | 15.2 | Cell cycle arrest at G1 phase |
| Compound C | HepG2 | 12.4 | Inhibition of DNA synthesis |
Antibacterial Applications
In addition to anticancer effects, this compound has demonstrated antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli.
Mechanism of Action :
The compound appears to inhibit bacterial growth effectively, suggesting potential applications in treating infections.
Case Studies on Antibacterial Effects :
A comparative study evaluated the antibacterial efficacy against clinical isolates:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 64 µg/mL |
Mechanisms Underlying Biological Activities
The biological activities of this compound are multifaceted:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase, indicating neuropharmacological applications.
- DNA/RNA Binding : Preliminary studies suggest binding to nucleic acids may elucidate mechanisms behind anticancer activity.
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
Compound A contains several functional groups and heterocyclic rings that influence its reactivity:
-
Thioacetamide group (–S–CO–NH–): Susceptible to nucleophilic substitution and hydrolysis.
-
1,2,4-Triazole ring : May undergo alkylation or substitution reactions.
-
Isoxazole moiety : Electrophilic substitution at position 3 (adjacent to nitrogen).
-
Imidazo[2,1-b]thiazole ring : Potential sites for electrophilic attack or ring-opening.
Hydrolysis of the Thioacetamide Moiety
Reaction : Hydrolysis of the thioacetamide group to release mercaptoacetic acid.
-
Conditions : Basic (e.g., NaOH) or acidic (e.g., HCl) aqueous solutions.
-
Outcome : Formation of a thiol (–SH) derivative or disulfide (–S–S–) if oxidized.
-
Relevance : This transformation could alter the compound’s lipophilicity and biological activity.
Substitution Reactions on the Triazole Ring
Reaction : Alkylation or amination of the 1,2,4-triazole ring.
-
Mechanism : Electrophilic substitution at nitrogen atoms or carbon positions (e.g., position 5).
-
Conditions : Alkyl halides or aminating agents (e.g., NH₃, RNH₂).
-
Example : Analogous triazole derivatives undergo substitution at position 3, as seen in related compounds .
Electrophilic Substitution on Isoxazole
Reaction : Substitution at position 3 of the isoxazole ring.
-
Mechanism : Attack by electrophiles (e.g., NO₂⁺, CH₃⁺) at the electron-rich position.
-
Conditions : Nitration, methylation, or halogenation under acidic or neutral conditions.
Imidazo[2,1-b]thiazole Ring Reactivity
Reaction : Ring-opening or electrophilic substitution.
-
Mechanism : The thiazole ring may act as a leaving group, or the imidazole nitrogen could undergo alkylation.
-
Conditions : Acidic or basic environments, depending on the desired transformation.
Reaction Pathways and Mechanisms
Challenges and Considerations
-
Selectivity : The presence of multiple reactive sites may lead to competing reactions.
-
Stability : Hydrolysis or substitution may require controlled conditions to avoid degradation.
-
Toxicity : Thiol derivatives could exhibit redox activity, necessitating safety protocols.
Future Research Directions
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : The absence of phenyl groups in the target compound may reduce off-target interactions but requires validation via cytotoxicity assays.
- Synthetic Challenges: The imidazo-thiazole-triazole fusion may necessitate novel catalytic strategies beyond those used for 8a–c .
- Pharmacological Profiling : Priority should be given to in vitro screening against cancer cell lines and microbial strains to benchmark activity against analogs like 8a .
Q & A
Q. Table 1. Key Reaction Parameters for Triazole-Thione Synthesis
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Reflux Temperature | 70–80°C | |
| Catalyst (LiCl) | 10–15 mol% | |
| Solvent | Ethanol/Water (3:1) |
Q. Table 2. Common Analytical Signatures for Structural Validation
| Functional Group | -NMR (ppm) | -NMR (ppm) |
|---|---|---|
| Triazole-Thione | 13.5–14.2 (S-H) | 165–170 (C=S) |
| Isoxazole CH3 | 2.4–2.6 | 12–14 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
